PAR3 (1-6) (human)

Description

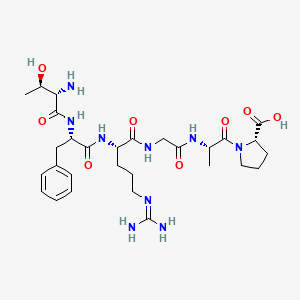

Structure

2D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H45N9O8/c1-16(27(44)38-13-7-11-21(38)28(45)46)35-22(40)15-34-24(41)19(10-6-12-33-29(31)32)36-25(42)20(14-18-8-4-3-5-9-18)37-26(43)23(30)17(2)39/h3-5,8-9,16-17,19-21,23,39H,6-7,10-15,30H2,1-2H3,(H,34,41)(H,35,40)(H,36,42)(H,37,43)(H,45,46)(H4,31,32,33)/t16-,17+,19-,20-,21-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNVPMUJJJLQHG-WZZXNIEWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(C)C(=O)N2CCCC2C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H45N9O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Human PAR3 (1-6)

Executive Summary

Protease-Activated Receptor 3 (PAR3), encoded by the F2RL2 gene, is a member of the G-protein coupled receptor (GPCR) family, which is uniquely activated by proteolytic cleavage of its extracellular N-terminus.[1][2] Long considered the most enigmatic of the four PAR family members, PAR3 has been historically characterized as a non-signaling co-receptor. However, emerging evidence points to a more complex and context-dependent mechanism of action. This document provides a comprehensive technical overview of the human PAR3 receptor's function, focusing on its dual roles as a modulator of other PARs and as a potential autonomous signaling entity. We will delineate the key signaling pathways, present quantitative data from pivotal studies, and detail the experimental protocols used to elucidate these mechanisms.

A critical point of clarification is the distinction between the PAR3 receptor and the synthetic peptide PAR3 (1-6) . This peptide, with the sequence TFRGAP, corresponds to the first six amino acids of the human PAR3 tethered ligand.[3] However, studies have shown that this peptide does not activate the PAR3 receptor itself but rather functions as an agonist for PAR1 and PAR2, inducing signaling pathways such as p42/44 MAPK activation. This guide will focus on the mechanism of the endogenous PAR3 receptor.

Core Mechanisms of PAR3 Action

The function of PAR3 is primarily understood through two distinct, context-dependent mechanisms: its role as a co-receptor that allosterically modulates PAR1 or acts as a cofactor for PAR4, and its capacity for autonomous signaling.

Co-Receptor Function

The predominant view of PAR3 function is its role in modulating the activity of other PARs, particularly in endothelial cells and platelets.

In endothelial cells, PAR3 plays a crucial role in potentiating the responsiveness of PAR1 to thrombin. PAR3 forms constitutive heterodimers with PAR1. This dimerization is not merely a structural association; it fundamentally alters the signaling output of PAR1. Upon activation by thrombin, the PAR1/PAR3 heterodimer shows a pronounced preference for coupling to the G-protein Gα13, while signaling through Gαq is less affected. This selective enhancement of Gα13 signaling leads to the activation of downstream RhoA pathways, which are instrumental in increasing endothelial permeability and have implications for vascular inflammation. The knockdown of PAR3 has been shown to moderate the PAR1-activated increase in endothelial permeability, highlighting PAR3 as a critical determinant of PAR1's vascular effects.

In mouse platelets, which express PAR3 and PAR4, PAR3 functions as a critical cofactor for the activation of PAR4 by thrombin, especially at low thrombin concentrations. PAR4 has a lower affinity for thrombin compared to PAR1. PAR3 facilitates PAR4 activation by first binding thrombin, effectively presenting the protease to PAR4 for efficient cleavage and activation in a "cleavage in trans" model. However, this relationship is complex; at higher thrombin concentrations (above 10 nM), the absence of PAR3 leads to increased intracellular Ca2+ mobilization, suggesting that PAR3 negatively regulates PAR4 signaling through the Gq pathway under conditions of strong stimulation.

Autonomous Signaling

Contrary to its classification as a non-signaling receptor, studies have demonstrated that human PAR3 can signal autonomously in certain cellular contexts. In HEK-293 cells stably transfected with human PAR3, as well as in human lung epithelial cells expressing endogenous PAR3, thrombin was shown to induce robust phosphoinositide signaling, intracellular calcium mobilization, and the expression and release of interleukin-8 (IL-8). This pro-inflammatory signaling cascade was shown to be dependent on the activation of the ERK1/2 pathway and, importantly, was independent of PAR1 activation, as confirmed by PAR1 gene silencing. This suggests that PAR3 can directly contribute to inflammatory responses.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the mechanism of PAR3.

Table 1: Thrombin-Induced Intracellular Ca2+ Mobilization in Mouse Platelets This table shows the half-maximal effective concentration (EC50) for thrombin-induced calcium mobilization, demonstrating PAR3's role as a cofactor at low thrombin concentrations.

| Platelet Genotype | Thrombin EC50 (nM) | 95% Confidence Interval (nM) | Interpretation |

| Wild Type (PAR3+/+) | 0.6 | 0.24–1.5 | Baseline response. |

| Heterozygous (PAR3+/-) | 1.1 | 0.5–3.7 | Intermediate response. |

| Knockout (PAR3-/-) | 4.1 | 2.3–15 | ~10-fold increase in EC50, indicating reduced sensitivity to low thrombin concentrations. |

Table 2: Thrombin Potency in Human Pulmonary Artery Endothelial Cells (HPAECs) This table shows the impact of PAR1 and PAR3 knockdown on thrombin-induced intracellular calcium mobilization.

| siRNA Treatment | Thrombin EC50 (nM) | 95% Confidence Interval (nM) | Interpretation |

| Control (Scrambled) | 0.18 | 0.04–0.8 | Baseline thrombin potency. |

| PAR3 siRNA | 0.13 | 0.06–0.4 | No statistically significant difference, suggesting PAR3 does not primarily mediate the Ca2+ response. |

| PAR1 siRNA | 1.5 | 0.2–11.1 | Significant increase in EC50, confirming PAR1 is the primary mediator of thrombin-induced Ca2+ signaling. |

Key Experimental Protocols

The elucidation of PAR3's mechanisms has relied on several key experimental techniques.

Bioluminescence Resonance Energy Transfer (BRET²) for Dimerization

This protocol is used to demonstrate and quantify the physical interaction (dimerization) between PAR1 and PAR3 in living cells.

-

Principle: BRET² is a proximity-based assay. When two proteins are within ~1-10 nm of each other, energy can be transferred from a donor molecule (Renilla luciferase, Rluc) to an acceptor molecule (Green Fluorescent Protein 2, GFP²). This non-radiative energy transfer results in light emission by the acceptor.

-

Methodology:

-

Construct Preparation: Clone the coding sequences of PAR1 and PAR3 into expression vectors, fusing one to Rluc (e.g., PAR1-Rluc) and the other to GFP² (e.g., PAR3-GFP²).

-

Cell Culture & Transfection: Co-transfect HEK293T cells with the donor and acceptor constructs.

-

Substrate Addition: After expression (e.g., 24-48 hours), add the Rluc substrate, coelenterazine h.

-

Signal Detection: Immediately measure the light emission at two wavelengths simultaneously using a microplate reader: one for the donor (Rluc, ~400 nm) and one for the acceptor (GFP², ~515 nm).

-

BRET Ratio Calculation: The BRET ratio is calculated as [(Emission at 515 nm) / (Emission at 400 nm)]. A significant BRET ratio above background indicates specific dimerization. Saturation curves are generated by expressing a constant amount of the donor with increasing amounts of the acceptor to determine dimerization affinity.

-

siRNA-Mediated Gene Knockdown

This technique is used to transiently silence the expression of a target gene (e.g., F2RL2 for PAR3) to study its functional role.

-

Principle: Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that are complementary to a region of the target mRNA. Upon introduction into the cell, they are incorporated into the RNA-induced silencing complex (RISC), which then cleaves the target mRNA, preventing its translation into protein.

-

Methodology:

-

Cell Seeding: Plate human pulmonary artery endothelial cells (HPAECs) and allow them to adhere.

-

Transfection: Prepare a complex of a specific PAR3-targeting siRNA and a lipid-based transfection reagent. Incubate the cells with this complex for several hours. A non-targeting (scrambled) siRNA is used as a negative control.

-

Incubation: Allow cells to grow for 48-72 hours to ensure knockdown of the existing protein.

-

Verification of Knockdown: Harvest a subset of cells to quantify the reduction in target gene expression. This is typically done via quantitative reverse transcription PCR (qRT-PCR) for mRNA levels or Western blotting for protein levels.

-

Functional Assay: Use the remaining cells for functional experiments, such as endothelial permeability assays or calcium mobilization studies, to assess the phenotypic effect of PAR3 silencing.

-

Conclusion

The mechanism of action of human PAR3 is far more nuanced than initially appreciated. While its role as a co-receptor, particularly in the allosteric regulation of PAR1 in the vasculature, is well-established and presents a compelling target for mitigating vascular inflammation, evidence for its autonomous signaling capabilities cannot be disregarded. This duality suggests that PAR3's function is highly dependent on the cellular and tissue context, the expression profile of other PARs, and the specific proteases present in the microenvironment. For drug development professionals, targeting the PAR1/PAR3 interaction may offer a more subtle and specific approach to modulating thrombin-mediated pathology than targeting PAR1 directly. Further research into the specific conditions that favor autonomous PAR3 signaling will be critical to fully understanding its role in health and disease.

References

- 1. A role for protease activated receptor type 3 (PAR3) in nociception demonstrated through development of a novel peptide agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protease-activated receptors (PARs): mechanisms of action and potential therapeutic modulators in PAR-driven inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

An In-depth Technical Guide to the Human PAR3 Signaling Pathway

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-Activated Receptor 3 (PAR3), encoded by the F2RL2 gene, is a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Like other members of the PAR family, it is activated by proteolytic cleavage of its extracellular N-terminus, which unmasks a new N-terminal sequence that acts as a tethered ligand, binding to the receptor to initiate intracellular signaling.[3][4] PAR3 is most highly expressed in bone marrow megakaryocytes, with lower levels in mature megakaryocytes and platelets, as well as in other tissues like the heart and gut.[2] While initially considered a non-signaling receptor, emerging evidence indicates that PAR3 plays a crucial role, both as a co-receptor that modulates the signaling of other PARs and, in certain contexts, as an autonomous signaling entity. This guide provides a comprehensive overview of the PAR3 signaling pathway, its physiological and pathological roles, and key experimental methodologies for its study.

It is critical to distinguish Protease-Activated Receptor 3 (PAR3) from the similarly named Partitioning defective 3 (Par3), a key scaffolding protein involved in establishing and maintaining cell polarity. While both are significant in cellular biology, they are distinct molecules with unrelated functions. This document focuses exclusively on the GPCR, Protease-Activated Receptor 3.

PAR3 Activation and Signaling Mechanisms

The activation of PAR3 is a nuanced process, primarily initiated by the serine protease thrombin. However, its downstream signaling is complex, often involving intricate interactions with other PAR family members.

Proteolytic Activation

Thrombin cleaves the N-terminal domain of PAR3, exposing a six-amino-acid tethered ligand sequence, TFRGAP. Unlike the activating sequences for PAR1 and PAR4, synthetic peptides corresponding to the PAR3 tethered ligand (TFRGAP) have not been shown to activate PAR3 directly. Instead, evidence suggests that this peptide can interact with and signal through PAR1.

Co-Receptor Function: Modulating PAR1 and PAR4 Signaling

A primary function of PAR3 is to act as a co-receptor, significantly influencing the signaling output of PAR1 and PAR4.

-

Heterodimerization with PAR1: In endothelial cells, PAR3 directly dimerizes with PAR1. This interaction is crucial as it allosterically modulates PAR1's signaling by altering its G protein coupling preference. The PAR1/PAR3 heterodimer shows enhanced coupling to Gα13 compared to the PAR1/PAR1 homodimer. This shift in signaling is significant because Gα13 activation leads to specific downstream effects, such as RhoA activation and increased endothelial permeability, which are implicated in vascular inflammation. Cleavage of PAR1 within the heterodimer is sufficient to induce this Gα13-biased signaling.

-

Cofactor for PAR4: In platelets, particularly in mice, PAR3 functions as a cofactor for PAR4 activation by thrombin. PAR3 appears to facilitate the presentation of thrombin to the lower-affinity PAR4, enabling more efficient receptor cleavage and subsequent platelet activation.

Autonomous Signaling

Despite its prominent role as a co-receptor, PAR3 has been shown to signal autonomously in certain cellular contexts. In transfected HEK-293 cells, as well as human lung epithelial and astrocytoma cells that endogenously express PAR3, thrombin stimulation induces calcium signaling, ERK1/2 activation, and subsequent interleukin-8 (IL-8) gene expression and release. This signaling occurs independently of PAR1, suggesting that PAR3 can function as a self-sufficient signaling receptor, contributing to inflammatory responses.

Downstream Signaling Pathways

The signaling cascades initiated by PAR3 are dependent on its mode of activation (as a co-receptor or autonomously) and the cellular context.

PAR1/PAR3-Mediated Signaling

The heterodimerization of PAR1 and PAR3 creates a signaling complex that preferentially activates the Gα12/13 pathway.

References

- 1. PAR3: A Critical Regulator of Cellular Signaling and Tissue Organization [elisakits.co.uk]

- 2. PAR3 (human) [phosphosite.org]

- 3. Protease-activated receptor - Wikipedia [en.wikipedia.org]

- 4. Proteinase-activated receptors (PARs)--the PAR3 Neo-N-terminal peptide TFRGAP interacts with PAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Protease-Activated Receptor 3 (PAR3) in Human Nociception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protease-Activated Receptors (PARs) are a unique class of G protein-coupled receptors (GPCRs) implicated in a variety of physiological and pathological processes, including inflammation and pain.[1] While PAR1, PAR2, and PAR4 have been more extensively studied in the context of nociception, the role of Protease-Activated Receptor 3 (PAR3), also known as F2RL2, is an emerging area of investigation.[2][3] This document provides a comprehensive technical overview of the current understanding and hypothesized role of human PAR3 in nociception. It consolidates data on its expression in sensory neurons, its activation mechanism, and its complex signaling pathways, with a focus on the implications for pain perception and therapeutic development.

The term "PAR3 (1-6)" likely refers to the first six amino acids of the N-terminal sequence of the PAR3 protein, which are exposed upon proteolytic cleavage and function as a tethered ligand to activate the receptor. This guide will delve into the significance of this activation mechanism and its potential downstream consequences for neuronal sensitization and pain signaling.

Introduction to PAR3

PAR3 is a seven-transmembrane domain GPCR that, unlike conventional receptors, is activated by irreversible proteolytic cleavage of its N-terminal domain.[3] This cleavage, typically executed by serine proteases like thrombin, unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor's extracellular loops to initiate intracellular signaling.[3]

While early studies in some model systems suggested that murine PAR3 might not signal autonomously and instead act as a cofactor for other PARs, such as PAR4, human PAR3 has been shown to be capable of independent signaling. This species-specific difference is a critical consideration in translating preclinical findings to human physiology.

The PAR3 (1-6) Tethered Ligand

The activation of PAR3 involves the proteolytic unmasking of a tethered ligand. For human PAR3, this corresponds to the N-terminal sequence that begins after the cleavage site. The designation "PAR3 (1-6)" is understood to represent the first six amino acids of this newly formed N-terminus. This peptide sequence is crucial as it dictates the receptor's activation and subsequent signaling cascade.

PAR3 Expression in Nociceptive Pathways

A key prerequisite for the involvement of PAR3 in nociception is its expression in relevant tissues. Transcriptomic studies have confirmed that PAR3 (encoded by the F2RL2 gene) is expressed in both human and mouse dorsal root ganglion (DRG) neurons. The DRG is a critical site for pain signal transmission, housing the cell bodies of primary sensory neurons, including nociceptors.

Single-cell RNA sequencing data from mice have demonstrated that F2rl2 mRNA is widely expressed in DRG neurons and co-expressed with other PARs. This co-expression supports the hypothesis that PAR3 may engage in crosstalk or form heterodimers with other PARs to modulate their activity, a mechanism that has been observed in other cell types. For instance, in endothelial cells, PAR3 can form heterodimers with PAR1, altering the latter's signaling output.

Signaling Pathways of PAR3 in Nociception

The signaling cascades initiated by PAR3 activation are central to its potential role in modulating neuronal function and pain perception. Like other PARs, PAR3 couples to heterotrimeric G proteins to regulate downstream effectors.

G Protein Coupling

Human PAR3 has been shown to couple to G proteins to initiate intracellular signaling. While the full spectrum of G protein coupling in sensory neurons is still under investigation, studies in other systems suggest that PAR3 can influence pathways typically associated with Gq and G12/13. For example, in endothelial cells, the PAR1/PAR3 heterodimer shows enhanced coupling to Gα13. Activation of these pathways can lead to:

-

Phospholipase C (PLC) activation: Leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium (Ca2+) Mobilization: IP3 triggers the release of Ca2+ from intracellular stores, a key event in neuronal sensitization.

-

Protein Kinase C (PKC) Activation: DAG activates PKC, which can phosphorylate and modulate the activity of various ion channels involved in nociception.

-

RhoA Activation: G12/13 coupling can activate the RhoA pathway, which is involved in cytoskeletal reorganization and has been implicated in neuronal plasticity.

Downstream Effects on Nociceptors

The activation of these signaling pathways can sensitize nociceptors by modulating the activity of key ion channels, such as Transient Receptor Potential (TRP) channels (e.g., TRPV1 and TRPA1) and voltage-gated sodium and calcium channels. This sensitization lowers the threshold for activation and increases the firing rate of nociceptors, leading to peripheral sensitization, a hallmark of inflammatory pain.

Recent studies using a selective PAR3 agonist peptide (C660) have shown that PAR3 activation elicits a calcium response in DRG and trigeminal neurons. This provides direct evidence that PAR3 can influence neuronal excitability.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways for PAR3 in nociception.

Caption: Proteolytic cleavage of PAR3 exposes the tethered ligand, leading to receptor activation and G protein engagement.

Caption: PAR3 activation can lead to neuronal sensitization through Gq/PLC and G13/RhoA pathways.

Quantitative Data from Preclinical Studies

While research specifically on human PAR3 in nociception is limited, preclinical studies in mice provide valuable quantitative insights into its role.

| Experimental Model | Agonist/Model | Measurement | Observation | Reference |

| Mouse DRG and Trigeminal Neurons | C660 (selective PAR3 agonist) | Intracellular Ca2+ response | C660 elicited a Ca2+ response in wild-type (WT) neurons. | , |

| In vivo Mouse Model | C660 (intraplantar injection) | Mechanical Hypersensitivity (von Frey test) | C660 induced mechanical hypersensitivity in WT mice but not in PAR3-/- mice. | , |

| In vivo Mouse Model | C660 (cheek injection) | Facial Grimacing (affective pain) | C660 induced transient facial grimacing in WT mice. | |

| In vivo Mouse Model | IL-6, Carrageenan, PAR2 agonist | Hyperalgesic Priming | PAR3-/- mice showed a loss of hyperalgesic priming in response to these stimuli. | , |

| In vivo Mouse Model | PAR1 agonist (Thrombin, TFFLLR-NH2) | Mechanical and Affective Pain | Nociceptive effects of PAR1 agonists were potentiated in PAR3-/- mice. | , |

Experimental Protocols

The study of PAR3 in nociception employs a range of standard and specialized experimental protocols.

In Vitro Calcium Imaging

-

Objective: To measure changes in intracellular calcium concentration in sensory neurons upon PAR3 activation.

-

Methodology:

-

Cell Culture: Primary DRG neurons are dissected from mice and cultured on glass coverslips.

-

Dye Loading: Neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes.

-

Imaging: Coverslips are mounted on an inverted microscope equipped for ratiometric fluorescence imaging.

-

Stimulation: A baseline fluorescence is recorded, after which a PAR3 agonist (e.g., C660) is perfused over the cells.

-

Data Analysis: The ratio of fluorescence at two excitation wavelengths (e.g., 340/380 nm for Fura-2) is calculated over time to represent changes in intracellular calcium.,

-

Behavioral Testing for Mechanical Hypersensitivity (von Frey Test)

-

Objective: To assess mechanical pain sensitivity in rodents.

-

Methodology:

-

Acclimation: Mice are placed in individual compartments on an elevated mesh floor and allowed to acclimate for at least 1 hour.

-

Stimulation: Calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw.

-

Response: A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.

-

Threshold Determination: The 50% withdrawal threshold is calculated using the up-down method.

-

Procedure: A baseline threshold is established before intraplantar injection of a PAR3 agonist or vehicle. Thresholds are then re-evaluated at set time points post-injection.

-

Hyperalgesic Priming Model

-

Objective: To investigate the role of PAR3 in the transition from acute to chronic pain states.

-

Methodology:

-

Priming: Mice receive an intraplantar injection of a priming stimulus (e.g., IL-6, carrageenan, or a PAR2 agonist). Mechanical sensitivity is monitored until it returns to baseline (typically days to weeks).

-

Challenge: Once baseline sensitivity is restored, a low, normally sub-threshold dose of a pro-inflammatory mediator (e.g., PGE2) is injected into the same paw.

-

Measurement: Mechanical hypersensitivity is re-assessed. A robust and prolonged hypersensitive response to the challenge indicates that priming has occurred.

-

Comparison: The response in wild-type mice is compared to that in PAR3-/- mice to determine the receptor's role in establishing the primed state.,

-

Experimental Workflow Diagram

Caption: A typical workflow combining in vitro and in vivo methods to study the role of PAR3 in pain.

Implications for Drug Development

The emerging role of PAR3 in nociception presents new opportunities for therapeutic intervention.

-

Novel Pain Target: The expression of PAR3 in sensory neurons and its ability to induce pain-like behaviors make it a potential target for the development of novel analgesics.

-

Modulation of PAR Crosstalk: The finding that PAR3 can modulate the activity of other PARs, such as PAR1, suggests that targeting PAR3 could be a strategy to indirectly control the pro-nociceptive effects of other receptors. The potentiation of PAR1-mediated pain in the absence of PAR3 indicates a complex regulatory relationship that warrants further investigation.

-

Chronic Pain States: PAR3's involvement in hyperalgesic priming suggests it could play a role in the transition from acute to chronic pain. Antagonists of PAR3 may therefore have potential as preventative therapies for chronic pain development following injury or inflammation.

Conclusion

Protease-Activated Receptor 3 is an understudied member of the PAR family that is now emerging as a significant player in the field of nociception. Evidence from transcriptomic, in vitro, and in vivo studies supports its expression in sensory neurons and its capacity to directly induce pain behaviors and contribute to nociceptor plasticity. While human PAR3 can signal autonomously, its complex interactions with other PARs, particularly PAR1, highlight a sophisticated regulatory network in pain pathways. The continued development of selective pharmacological tools will be crucial to fully elucidate the signaling mechanisms and therapeutic potential of targeting PAR3 for the treatment of acute and chronic pain conditions.

References

- 1. A Role for Protease Activated Receptor Type 3 (PAR3) in Nociception Demonstrated Through Development of a Novel Peptide Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A role for protease activated receptor type 3 (PAR3) in nociception demonstrated through development of a novel peptide agonist - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Downstream Signaling Targets of Human PAR3

Audience: Researchers, scientists, and drug development professionals.

Introduction

The designation "PAR3" can refer to two distinct proteins in human biology, a frequent point of confusion in scientific literature. This guide provides an in-depth analysis of the downstream signaling targets for both:

-

Par-3 Family Cell Polarity Regulator (PARD3): A crucial scaffolding protein that is a core component of the Par polarity complex (Par-3/Par-6/aPKC). It plays a fundamental role in establishing and maintaining cell polarity, which is essential for processes like asymmetric cell division and the formation of epithelial barriers.[1][2][3][4]

-

Protease-Activated Receptor 3 (PAR3 or F2RL2): A G-protein coupled receptor (GPCR) activated by proteolytic cleavage, most notably by thrombin.[5] While its ability to signal autonomously has been debated, it is well-established as a critical modulator of other PAR family members, particularly in the vasculature and platelets.

This document will address each protein in separate sections, detailing their respective signaling pathways, quantitative data from key experiments, and the methodologies used to elucidate these functions.

Section 1: Par-3 Family Cell Polarity Regulator (PARD3)

PARD3 is a multi-domain scaffolding protein essential for orchestrating the spatial organization of key signaling molecules. Its dysregulation is implicated in cancer progression, where it can paradoxically act as both a tumor promoter and suppressor depending on the cellular context.

Core Signaling Pathways and Downstream Targets

Loss of PARD3 can lead to the mislocalization and activation of atypical protein kinase C (aPKC). This, in turn, triggers the JAK-dependent activation of the STAT3 transcription factor. Activated STAT3 promotes the expression of downstream targets like Matrix Metalloproteinase 9 (MMP9), which degrades the extracellular matrix, facilitating tumor cell invasion and metastasis.

PARD3 is a key regulator of the Hippo tumor suppressor pathway. It forms a complex with Merlin (NF2) and the kinase Lats1. Loss of PARD3 disrupts this complex, inhibiting Lats1 phosphorylation and thereby attenuating the Hippo pathway. This leads to the dephosphorylation and subsequent nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP), promoting the expression of pro-proliferative genes like Ki-67 and Sox2.

PARD3 directly interacts with Tiam1, a guanine nucleotide exchange factor for the GTPase Rac1, to inhibit its activity. When PARD3 is lost or downregulated, Tiam1 becomes hyperactive, leading to increased Rac-GTP levels. While Rac activity is necessary for forming E-cadherin junctions, its constitutive activation disrupts junction stability and decreases cell-cell cohesion, which can promote an invasive phenotype.

Quantitative Data Summary

| Finding | Model System | Quantitative Change | Reference |

| Tumorigenesis | Murine mammary gland (NICD oncogene) | Silencing Par3 reduced tumor latency from >20 weeks to ~10 weeks. | |

| Invasion | Mammary epithelial cells (MECs) with Par3 knockdown | ~3-fold increase in Matrigel invasion compared to control. | |

| Rac Activation | ErbB2-expressing MECs | shPar3 cells showed a ~2.5-fold increase in Rac-GTP levels. | |

| Cell Division | Mouse prostatic basal cells | Par3 knockout increased symmetrical cell divisions from ~10% to ~25%. |

Key Experimental Protocols

1. shRNA-Mediated Knockdown of PARD3 in Mammary Epithelial Cells

-

Objective: To study the effect of PARD3 loss on cell invasion and signaling.

-

Methodology: Lentiviral vectors encoding short hairpin RNAs (shRNAs) targeting mouse Par3 were transduced into primary mammary epithelial cells (MECs). A non-silencing shRNA was used as a control. Transduced cells were selected using puromycin. Knockdown efficiency was confirmed by immunoblotting for Par3 protein levels.

2. Matrigel Invasion Assay

-

Objective: To quantify the invasive potential of cells following PARD3 knockdown.

-

Methodology: Boyden chambers with an 8 μm pore size were coated with Matrigel. 5x10⁴ cells, starved overnight, were seeded in the upper chamber in a serum-free medium. The lower chamber contained a medium with 10% fetal bovine serum as a chemoattractant. After 24-48 hours, non-invading cells were removed from the top of the membrane. Invading cells on the bottom surface were fixed, stained with crystal violet, and counted under a microscope.

3. Rac Activation (PAK-PBD) Pull-Down Assay

-

Objective: To measure the levels of active, GTP-bound Rac1.

-

Methodology: Cell lysates were incubated with a GST-fusion protein corresponding to the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound Rac1. The GST-PAK-PBD protein was coupled to glutathione-Sepharose beads. The beads were washed to remove non-specifically bound proteins. The pulled-down, active Rac1 was then detected and quantified by immunoblotting using a Rac1-specific antibody. Total Rac1 levels in the whole-cell lysate were also measured for normalization.

Section 2: Protease-Activated Receptor 3 (PAR3)

PAR3 is a seven-transmembrane GPCR whose primary role is modulating the signaling of other PARs, though evidence for autonomous signaling exists. It is expressed in various tissues, including vascular endothelial cells and platelets (though at lower levels than PAR1). In mice, it is a key thrombin receptor on platelets, while in humans, its role is more pronounced in the endothelium.

Core Signaling Pathways and Downstream Targets

In human endothelial cells, PAR3 forms heterodimers with PAR1. This dimerization alters the conformation of PAR1, enhancing its coupling to the heterotrimeric G-protein Gα₁₃ upon activation by thrombin. The preferential activation of the Gα₁₃ pathway downstream of the PAR1/PAR3 heterodimer leads to cytoskeletal changes that increase endothelial permeability, a key event in vascular inflammation.

In mouse platelets, PAR3 itself does not appear to signal but acts as a high-affinity binding site for thrombin. By binding thrombin, PAR3 facilitates the cleavage and activation of the lower-affinity PAR4 on the same platelet. This cofactor mechanism is crucial for platelet activation at low thrombin concentrations. PAR4 signals through both Gq (leading to calcium mobilization and PKC activation) and G₁₂/₁₃ (leading to RhoA activation). Interestingly, PAR3 appears to negatively regulate the Gq pathway while not affecting the G₁₂/₁₃ pathway.

Contrary to early findings, some studies have shown that human PAR3 can signal autonomously. In transfected HEK-293 cells and in human lung epithelial cells, thrombin stimulation of PAR3 induces calcium signaling and the release of the pro-inflammatory cytokine Interleukin-8 (IL-8). This response was shown to be mediated by the activation of the ERK1/2 MAP kinase pathway and was independent of PAR1.

Quantitative Data Summary

| Finding | Model System | Quantitative Change | Reference |

| G-Protein Coupling | HEK-293 cells (BRET² Assay) | PAR1/PAR3 heterodimer showed significantly increased Gα₁₃ coupling compared to PAR1/PAR1 homodimer. | |

| Calcium Mobilization | PAR3⁻/⁻ mouse platelets | 1.6-fold increase in maximum calcium mobilization in response to thrombin (>10 nM) or PAR4 agonist peptide. | |

| PKC Activation | PAR3⁻/⁻ mouse platelets | Increased phosphorylation of PKC substrates in response to thrombin (10-100nM). | |

| Endothelial Permeability | HPAECs | PAR3 knockdown with siRNA moderated the PAR1-activated increase in endothelial permeability. |

Key Experimental Protocols

1. Bioluminescence Resonance Energy Transfer (BRET²) Assay for Receptor Dimerization

-

Objective: To demonstrate direct interaction (dimerization) between PAR1 and PAR3 in living cells.

-

Methodology: PAR1 was fused to Renilla luciferase (Rluc; the BRET donor), and PAR3 was fused to green fluorescent protein (GFP²; the BRET acceptor). HEK-293 cells were co-transfected with both constructs. The BRET substrate, DeepBlueC, was added to the cells. If the proteins are in close proximity (<10 nm), the energy from the luciferase-catalyzed oxidation of DeepBlueC is transferred non-radiatively to GFP², which then emits light at its characteristic wavelength (~515 nm). The BRET² signal is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor. A positive signal indicates dimerization.

2. Intracellular Calcium Mobilization Assay

-

Objective: To measure Gq-mediated signaling downstream of PAR activation.

-

Methodology: Platelets (from wild-type and PAR3⁻/⁻ mice) were loaded with a fluorescent calcium indicator dye, such as Fura-2 AM. The dye-loaded platelets were placed in a fluorometer. Upon stimulation with an agonist (e.g., thrombin or a PAR4-activating peptide), intracellular calcium levels rise, causing a change in the fluorescence of the Fura-2 dye. The change in fluorescence intensity, measured at specific excitation and emission wavelengths, is used to calculate the concentration of intracellular free calcium.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein clustering for cell polarity: Par-3 as a paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Par-3 family proteins in cell polarity & adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PAR-3 mediates the initial clustering and apical localization of junction and polarity proteins during C. elegans intestinal epithelial cell polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PAR3 is a cofactor for PAR4 activation by thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating PAR3 (1-6) in Neuroinflammation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. Protease-activated receptors (PARs) have emerged as key players in modulating inflammatory processes within the central nervous system (CNS). Among these, Protease-Activated Receptor 3 (PAR3), also known as F2RL2, remains the most enigmatic member of the PAR family. While its role in hemostasis and thrombosis is partially understood, its contribution to neuroinflammation is an expanding area of investigation. This technical guide provides a comprehensive overview of the current understanding of human PAR3, with a focus on its N-terminal fragment (1-6), in the context of neuroinflammation. It details known signaling pathways, presents experimental protocols for its investigation in microglia and astrocytes, and offers a framework for future research in this promising therapeutic area.

Introduction to PAR3 and its Role in the CNS

Protease-activated receptors are a unique subclass of G protein-coupled receptors (GPCRs) activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a tethered ligand that binds to the receptor and initiates intracellular signaling. Four members of the PAR family have been identified: PAR1, PAR2, PAR3, and PAR4. While PAR1, PAR2, and PAR4 have been more extensively studied in the context of neuroinflammation, PAR3 is gaining attention for its potential modulatory role.

Human PAR3 is expressed in the brain, including in astrocytes.[1] Its activation mechanism is complex; it can be cleaved by proteases like thrombin, and it is thought to function both autonomously and as a co-receptor, modulating the activity of other PARs, such as PAR1.[1][2] This dual functionality suggests that PAR3 may act as a sophisticated regulator of cellular responses to injury and inflammation in the CNS.

PAR3 Signaling in Neuroinflammatory Cells

The precise signaling cascades initiated by the human PAR3 N-terminal fragment (1-6) in microglia and astrocytes are still being elucidated. However, existing evidence points towards the involvement of key inflammatory pathways.

PAR3 Signaling in Astrocytes

Studies in human astrocytoma cells have demonstrated that PAR3 can signal autonomously to induce the release of the pro-inflammatory chemokine Interleukin-8 (IL-8).[1] This process is mediated through the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, a member of the Mitogen-Activated Protein Kinase (MAPK) family.[1] Activation of PAR3 in rat astrocytes has also been shown to induce ERK1/2 phosphorylation, albeit to a lesser extent than PAR1 activation.

Figure 1: PAR3 Signaling Pathway in Astrocytes. This diagram illustrates the proposed signaling cascade following PAR3 activation in astrocytes, leading to the production and release of IL-8.

Hypothesized PAR3 Signaling in Microglia

Direct evidence for PAR3 signaling in human microglia is currently lacking. However, based on its known interactions with other inflammatory pathways and the established roles of other PARs in microglia, we can hypothesize its involvement. One key pathway of interest is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. Studies in epithelial cells have shown that PAR3 can inhibit NF-κB activation. If this holds true in microglia, PAR3 activation could have an anti-inflammatory effect by dampening NF-κB-mediated production of pro-inflammatory cytokines like TNF-α and IL-1β.

Figure 2: Hypothesized PAR3 Modulation of NF-κB Signaling in Microglia. This diagram presents a hypothetical model where PAR3 activation may inhibit the NF-κB pathway in microglia, thereby reducing the production of pro-inflammatory cytokines.

Quantitative Data on PAR3 in Neuroinflammation

Quantitative data on PAR3 expression and activity in human neuroinflammatory conditions are sparse. The following table summarizes the available information.

| Parameter | Cell/Tissue Type | Condition | Method | Finding | Reference |

| PARD3 mRNA Expression | Human Brain Tissue | Normal | RNA-Seq | Expressed in various brain regions. | |

| PAR3-induced IL-8 Release | Human Astrocytoma Cells | Thrombin Stimulation | ELISA | Increased IL-8 release. | |

| PAR3-induced ERK1/2 Activation | Rat Astrocytes | PAR3-AP Stimulation | Western Blot | Moderate ERK1/2 phosphorylation. |

Experimental Protocols for Investigating PAR3 in Neuroinflammation

To facilitate further research, this section provides detailed protocols for key experiments to elucidate the role of PAR3 in neuroinflammation.

Protocol 1: Immunofluorescence Staining for PAR3 in Human Microglia and Astrocytes

Objective: To visualize and quantify the expression and subcellular localization of PAR3 in human microglia and astrocytes.

Materials:

-

Primary human microglia or astrocytes (or iPSC-derived counterparts)

-

Poly-D-lysine coated coverslips or chamber slides

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.25% Triton X-100 in PBS

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: Rabbit anti-human PAR3 (PARD3) antibody

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

Nuclear stain: DAPI

-

Mounting medium

Procedure:

-

Culture primary human microglia or astrocytes on coated coverslips/slides.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate with primary anti-PAR3 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount coverslips onto glass slides using mounting medium.

-

Visualize using a fluorescence or confocal microscope.

Figure 3: Immunofluorescence Staining Workflow. This diagram outlines the key steps for the immunofluorescent detection of PAR3 in cultured glial cells.

Protocol 2: Calcium Imaging of PAR3 Activation in Human Astrocytes

Objective: To measure intracellular calcium mobilization in response to PAR3 activation in real-time.

Materials:

-

Primary human astrocytes

-

Calcium indicator dye (e.g., Fluo-4 AM)

-

PAR3 activating peptide (e.g., TFRGAP-NH2 or a more specific agonist like C660)

-

Thrombin (positive control)

-

PAR1 antagonist (to isolate PAR3 effects)

-

Live-cell imaging microscope equipped for fluorescence microscopy

Procedure:

-

Plate astrocytes on glass-bottom dishes.

-

Load cells with a calcium indicator dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

-

Wash cells with imaging buffer.

-

Acquire baseline fluorescence images for a few minutes.

-

Add the PAR3 agonist (and PAR1 antagonist if necessary) and continue to acquire images at regular intervals (e.g., every 2-5 seconds) for several minutes.

-

Analyze the change in fluorescence intensity over time in individual cells to quantify the calcium response.

Protocol 3: Co-Immunoprecipitation to Investigate PAR3 Interactions

Objective: To identify proteins that interact with PAR3 in glial cells, which can provide insights into its signaling complexes.

Materials:

-

Human microglia or astrocyte cell lysates

-

Anti-PAR3 antibody

-

Protein A/G magnetic beads

-

Lysis buffer

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lyse cultured glial cells and pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-PAR3 antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the bound proteins from the beads.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners (e.g., PAR1, components of the NF-κB or MAPK pathways). Alternatively, eluted proteins can be identified by mass spectrometry for an unbiased discovery of interacting partners.

Protocol 4: Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if PAR3 signaling leads to the binding of specific transcription factors to the promoter regions of inflammatory genes.

Materials:

-

Human microglia or astrocytes

-

Formaldehyde for cross-linking

-

ChIP-grade antibodies against transcription factors of interest (e.g., NF-κB p65, c-Fos)

-

Reagents for cell lysis, chromatin shearing, immunoprecipitation, DNA purification, and qPCR

Procedure:

-

Treat glial cells with a PAR3 agonist.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and shear the chromatin into small fragments.

-

Immunoprecipitate the chromatin with an antibody against a specific transcription factor.

-

Reverse the cross-links and purify the DNA.

-

Use qPCR to quantify the amount of specific gene promoter DNA (e.g., IL-8, TNF-α) that was co-precipitated with the transcription factor.

PAR3 and the Blood-Brain Barrier in Neuroinflammation

The integrity of the blood-brain barrier (BBB) is crucial for maintaining CNS homeostasis, and its disruption is a hallmark of neuroinflammation. PAR3 is expressed in endothelial cells, a key component of the BBB. Studies have shown that PAR3 can form heterodimers with PAR1, and this interaction modulates PAR1 signaling that influences endothelial permeability. Therefore, PAR3 may indirectly contribute to neuroinflammation by regulating BBB integrity. Further research is needed to investigate the direct effects of PAR3 activation on human brain microvascular endothelial cells under inflammatory conditions.

Future Directions and Therapeutic Potential

The investigation of PAR3 in neuroinflammation is a nascent field with significant potential. Key areas for future research include:

-

Elucidating PAR3 signaling in human microglia: Determining the downstream pathways activated by PAR3 in these primary immune cells of the brain is critical.

-

Quantifying PAR3 expression in neurodegenerative diseases: Analyzing PAR3 levels in post-mortem brain tissue from patients with Alzheimer's disease, Parkinson's disease, and multiple sclerosis will provide valuable insights into its pathological relevance.

-

Developing specific PAR3 modulators: The creation of potent and selective agonists and antagonists for human PAR3 will be instrumental in dissecting its function and exploring its therapeutic potential.

-

Investigating the role of the PAR3 (1-6) fragment: Understanding the specific biological activity of this N-terminal fragment is essential for targeted drug development.

Targeting PAR3 offers a novel therapeutic avenue for neuroinflammatory disorders. Depending on its precise role in different cell types and disease contexts, both PAR3 agonists and antagonists could be beneficial. For instance, if PAR3 signaling is predominantly anti-inflammatory in microglia, agonists could be developed to suppress chronic neuroinflammation. Conversely, if its activation on astrocytes promotes detrimental chemokine release, antagonists may be a more appropriate strategy.

Conclusion

While our understanding of human PAR3 in neuroinflammation is still in its early stages, the available evidence suggests it is a promising area of investigation. Its ability to signal independently and as a co-receptor, coupled with its expression in key neuroinflammatory cells, positions PAR3 as a potential master regulator of the brain's response to injury and disease. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to unravel the complexities of PAR3 signaling and unlock its therapeutic potential for the treatment of a wide range of neurological disorders.

References

PAR3 (1-6) (Human) as a Modulator of PAR4 Activity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protease-activated receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) involved in a variety of physiological and pathological processes, including thrombosis, inflammation, and cancer. Their activation mechanism involves proteolytic cleavage of the N-terminus, which unmasks a tethered ligand that binds to and activates the receptor. Human platelets express two thrombin-activated PARs: PAR1 and PAR4. While PAR1 mediates a rapid and transient platelet response, PAR4 activation leads to sustained signaling, making it an attractive target for antiplatelet therapies.

Protease-activated receptor 3 (PAR3) is another member of this family, and while its direct signaling capabilities are debated, it has emerged as a significant modulator of PAR4 activity. This technical guide provides an in-depth overview of the role of the N-terminal fragment of human PAR3, specifically the peptide PAR3 (1-6) with the sequence H-Thr-Phe-Arg-Gly-Ala-Pro-OH (TFRGAP), in modulating PAR4 function. We will delve into the signaling pathways, present quantitative data from relevant studies, and provide detailed experimental protocols to investigate this interaction.

PAR3 and PAR4 Interaction: A Modulatory Relationship

Evidence suggests that PAR3 acts as a cofactor for PAR4 activation by thrombin, particularly at low thrombin concentrations.[1] Furthermore, studies using PAR3 knockout (PAR3-/-) mice have revealed that PAR3 negatively regulates PAR4-mediated Gq signaling, which includes downstream events like intracellular calcium mobilization and protein kinase C (PKC) activation.[2] Interestingly, this modulatory effect appears to be specific to the Gq pathway, as PAR3 knockout does not affect PAR4-mediated G12/13 signaling, such as RhoA activation.[2]

While the full PAR3 receptor demonstrates this modulatory role, the direct effect of its N-terminal tethered ligand peptide, TFRGAP, on PAR4 activity is less clear. Some studies suggest that TFRGAP may not directly signal through PAR3 but can activate other PARs like PAR1 and PAR2.[3][4] This guide will focus on the known modulatory effects of the PAR3 receptor on PAR4 and provide the necessary tools to investigate the potential direct effects of the PAR3 (1-6) peptide.

Quantitative Data on PAR3 Modulation of PAR4 Activity

The following tables summarize the quantitative data from studies on PAR3 modulation of PAR4 activity, primarily derived from experiments using PAR3 knockout mice.

Table 1: Effect of PAR3 Knockout on PAR4 Agonist (AYPGKF)-Induced Calcium Mobilization in Mouse Platelets

| Parameter | Wild-Type (WT) | PAR3-/- | Fold Change (PAR3-/- vs. WT) | Reference |

| Maximum Intracellular Ca2+ Mobilization | Normalized to 1 | 1.6 | 1.6-fold increase | |

| EC50 of AYPGKF | Not significantly different from PAR3-/- | Not significantly different from WT | - |

Table 2: Effect of PAR3 Knockout on Thrombin-Induced Signaling in Mouse Platelets

| Downstream Effector | Thrombin Concentration | Wild-Type (WT) | PAR3-/- | Fold Change (PAR3-/- vs. WT) | Reference |

| PKC Substrate Phosphorylation | 30-100 nM | Baseline | Increased | - | |

| RhoA Activation | 30-100 nM | No significant difference | No significant difference | No significant difference |

Signaling Pathways

The activation of PAR4 leads to the engagement of multiple G protein signaling pathways, primarily Gq and G12/13. The modulatory effect of PAR3 is specific to the Gq pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the modulation of PAR4 activity by the PAR3 (1-6) peptide.

Peptide Synthesis: PAR3 (1-6) (TFRGAP)

Objective: To synthesize the human PAR3 (1-6) peptide (H-Thr-Phe-Arg-Gly-Ala-Pro-OH).

Workflow:

Protocol:

-

Resin Preparation: Start with a pre-loaded Fmoc-Pro-Wang resin. Swell the resin in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the proline residue.

-

Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH) using a standard coupling reagent cocktail such as HBTU/HOBt/DIPEA in DMF. Monitor coupling completion using a Kaiser test.

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and dichloromethane (DCM).

-

Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized TFRGAP peptide by mass spectrometry.

Calcium Mobilization Assay

Objective: To measure the effect of PAR3 (1-6) peptide on PAR4-mediated intracellular calcium mobilization.

Workflow:

Protocol:

-

Cell Culture: Use HEK293 cells stably expressing human PAR4. Culture the cells in appropriate media and conditions.

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then load with a calcium-sensitive fluorescent dye, such as Fura-2 AM, according to the manufacturer's instructions.

-

Peptide Incubation: Pre-incubate the cells with varying concentrations of the synthesized TFRGAP peptide (or a vehicle control) for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a known concentration of a PAR4 agonist, such as AYPGKF or thrombin, to the wells to stimulate calcium mobilization.

-

Fluorescence Measurement: Immediately measure the changes in fluorescence intensity over time using a fluorescence plate reader. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Data Analysis: Calculate the ratio of fluorescence intensities (340/380 nm) to determine the intracellular calcium concentration. Plot dose-response curves to determine the EC50 of the agonist in the presence and absence of the TFRGAP peptide, or the IC50 of the TFRGAP peptide.

Protein Kinase C (PKC) Activation Assay

Objective: To determine the effect of PAR3 (1-6) peptide on PAR4-mediated PKC activation.

Workflow:

Protocol:

-

Platelet Isolation: Isolate platelets from human or mouse (wild-type and PAR3-/-) blood.

-

Peptide Incubation: Pre-incubate the isolated platelets with different concentrations of TFRGAP peptide or a vehicle control.

-

Agonist Stimulation: Stimulate the platelets with a PAR4 agonist (e.g., AYPGKF or thrombin) for a specific time.

-

Cell Lysis: Stop the reaction and lyse the platelets to extract proteins.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for a phosphorylated PKC substrate (e.g., phospho-pleckstrin). Also, probe for total PKC substrate as a loading control.

-

Densitometry: Quantify the band intensities to determine the relative level of PKC activation.

RhoA Activation Assay (G-LISA)

Objective: To assess the effect of PAR3 (1-6) peptide on PAR4-mediated RhoA activation.

Workflow:

Protocol:

-

Platelet Preparation: Use isolated human or mouse platelets.

-

Peptide Treatment: Pre-treat platelets with various concentrations of TFRGAP peptide or vehicle.

-

Agonist Stimulation: Activate the platelets with a PAR4 agonist.

-

Lysis and Assay: Lyse the platelets and perform a RhoA G-LISA assay according to the manufacturer's instructions. This assay specifically captures and detects the active, GTP-bound form of RhoA.

-

Signal Detection: Measure the colorimetric or chemiluminescent signal, which is proportional to the amount of active RhoA.

Bioluminescence Resonance Energy Transfer (BRET) Assay

Objective: To investigate if PAR3 (1-6) peptide modulates the physical interaction (dimerization) between PAR3 and PAR4.

Workflow:

Protocol:

-

Construct Generation: Create expression vectors for PAR3 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and PAR4 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Cell Transfection: Co-transfect HEK293 cells with the PAR3-Rluc and PAR4-YFP constructs.

-

Cell Plating: Plate the transfected cells into a white, clear-bottom 96-well plate.

-

Peptide Treatment: Incubate the cells with the TFRGAP peptide or vehicle.

-

BRET Measurement: Add the BRET substrate (e.g., coelenterazine h) and immediately measure the luminescence emission at two wavelengths (one for the donor and one for the acceptor) using a plate reader capable of BRET measurements.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) to determine the proximity of PAR3 and PAR4. An increase or decrease in the BRET ratio in the presence of the TFRGAP peptide would suggest a modulation of the PAR3-PAR4 interaction.

Conclusion

The interplay between PAR3 and PAR4 presents a nuanced mechanism for regulating platelet activation and potentially other cellular responses. While the role of the full-length PAR3 receptor in negatively modulating PAR4's Gq signaling is supported by evidence from knockout studies, the direct effect of the PAR3 (1-6) N-terminal peptide, TFRGAP, on PAR4 remains an area for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore this interaction in greater detail. A thorough understanding of how PAR3 and its fragments modulate PAR4 activity will be crucial for the development of novel therapeutics targeting the intricate network of protease-activated receptors.

References

- 1. Use of BRET to Study Protein–Protein Interactions In Vitro and In Vivo [ouci.dntb.gov.ua]

- 2. Calcium Mobilization And Protein Kinase C Activation Downstream Of Protease Activated Receptor 4 (PAR4) Is Negatively Regulated By PAR3 In Mouse Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteinase-activated receptors (PARs)--the PAR3 Neo-N-terminal peptide TFRGAP interacts with PAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tethered ligand-derived peptides of proteinase-activated receptor 3 (PAR3) activate PAR1 and PAR2 in Jurkat T cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cellular Dynamics of PAR3: A Technical Guide to its Localization and the Enigmatic Role of the PAR3 (1-6) Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Partitioning defective 3 (PAR3), a key regulator of cell polarity, plays a pivotal role in the establishment and maintenance of cellular asymmetry in a variety of tissues. Its precise subcellular localization is critical for its function in forming the PAR protein complex (PAR3/PAR6/aPKC) at the apical domain of epithelial cells, thereby orchestrating the spatial organization of cellular processes. This technical guide delves into the cellular localization of human PAR3 and investigates the purported activation by its N-terminal hexapeptide, PAR3 (1-6), with the sequence Thr-Phe-Arg-Gly-Ala-Pro (TFRGAP). Contrary to initial hypotheses, current evidence suggests that this peptide does not directly activate PAR3 but rather elicits cellular responses through protease-activated receptor 1 (PAR1). This guide provides a comprehensive overview of PAR3 localization, detailed experimental protocols to study its dynamics, and a critical analysis of the signaling pathways involved.

Cellular Localization of Human PAR3

Human PAR3, encoded by the PARD3 gene, is a scaffold protein essential for asymmetric cell division and the establishment of apical-basal polarity in epithelial cells. In humans, two primary homologs exist:

-

PARD3 (PAR3): Predominantly localizes to the apical membrane and tight junctions of polarized epithelial cells.[1][2] It is a core component of the evolutionarily conserved PAR complex, which also includes PAR6 and atypical protein kinase C (aPKC).[2][3][4] This complex acts as a master regulator of cell polarity, influencing processes such as the formation of adherens and tight junctions.

-

PARD3B (PAR3B): Often found at adherens junctions , suggesting a distinct role in cell-cell adhesion.

The localization of PAR3 is a dynamic process, regulated by its interaction with various binding partners and post-translational modifications. It facilitates the clustering of polarity and junctional proteins at the cell surface, which then accumulate at the apical regions.

The PAR3 (1-6) Peptide (TFRGAP) and its Interaction with PAR Signaling

Protease-activated receptors are a unique family of G-protein coupled receptors (GPCRs) activated by proteolytic cleavage of their N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor.

The synthetic peptide TFRGAP corresponds to the first six amino acids of the newly exposed N-terminus of human PAR3 following its cleavage by thrombin. It was hypothesized that this peptide could act as a soluble agonist for PAR3. However, experimental evidence indicates that TFRGAP does not directly activate PAR3. Instead, it has been shown to induce signaling cascades, such as ERK activation, through PAR1 . Studies using cells expressing either PAR1 or PAR3 have demonstrated that TFRGAP-induced signaling is dependent on the presence of PAR1, not PAR3.

This finding suggests that the physiological effects observed upon PAR3 cleavage might be, at least in part, mediated by the transactivation of PAR1 by the released N-terminal fragment. The direct impact of the TFRGAP peptide on the cellular localization of PAR3 remains uncharacterized, and based on current knowledge, a significant relocalization of PAR3 upon direct stimulation with this peptide is not expected.

Quantitative Data on PAR3 Localization

Currently, there is a lack of quantitative data in the published literature describing changes in the cellular localization of human PAR3 in response to treatment with the PAR3 (1-6) peptide (TFRGAP). The table below is provided as a template for researchers to populate with their own experimental data.

| Treatment | Cell Line | Time Point | Apical PAR3 (%) | Basolateral PAR3 (%) | Cytoplasmic PAR3 (%) |

| Vehicle Control | e.g., MCF-7 | 0 min | |||

| TFRGAP (100 µM) | e.g., MCF-7 | 15 min | |||

| TFRGAP (100 µM) | e.g., MCF-7 | 30 min | |||

| TFRGAP (100 µM) | e.g., MCF-7 | 60 min |

Table 1: Template for Quantitative Analysis of PAR3 Cellular Localization. Researchers can quantify the percentage of PAR3 signal in different cellular compartments using immunofluorescence images and image analysis software.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the cellular localization of PAR3 in response to the PAR3 (1-6) peptide.

Cell Culture and Peptide Treatment

-

Cell Lines: Polarized epithelial cell lines such as MCF-7 (human breast adenocarcinoma) or Caco-2 (human colorectal adenocarcinoma) are suitable models as they form tight junctions and exhibit distinct apical-basal polarity.

-

Culture Conditions: Cells should be cultured on permeable supports (e.g., Transwell inserts) to allow for the development of a polarized monolayer. Culture media and conditions should be optimized for the specific cell line.

-

Peptide Preparation: The PAR3 (1-6) peptide (TFRGAP) should be synthesized to a high purity (>95%). A stock solution is prepared in a suitable solvent (e.g., sterile water or DMSO) and stored at -20°C or -80°C.

-

Treatment: The peptide is diluted to the desired final concentration in serum-free medium and applied to either the apical or basolateral side of the polarized cell monolayer. A vehicle control (solvent alone) should always be included.

Immunofluorescence Staining and Confocal Microscopy

-

Fixation: Cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

-

Permeabilization: Following fixation, cells are permeabilized with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes to allow antibody access to intracellular epitopes.

-

Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin or normal goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific for human PAR3 overnight at 4°C. The antibody should be diluted in blocking buffer according to the manufacturer's recommendations.

-

Secondary Antibody Incubation: After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Nuclei can be counterstained with DAPI or Hoechst. The permeable supports are then cut from their holders and mounted on microscope slides with an anti-fade mounting medium.

-

Confocal Microscopy: Z-stack images are acquired using a confocal laser scanning microscope to visualize the apical-basal distribution of PAR3.

Cell Fractionation and Western Blotting

-

Cell Lysis and Fractionation: Polarized cells are scraped in a hypotonic buffer and homogenized. Apical, basolateral, and cytosolic fractions are separated by differential centrifugation or using commercially available kits.

-

Protein Quantification: The protein concentration of each fraction is determined using a protein assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane. The membrane is blocked and then incubated with a primary antibody against PAR3. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The relative abundance of PAR3 in each fraction can be quantified by densitometry.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key concepts discussed in this guide.

Figure 1: Proposed Signaling Pathway of the PAR3 (1-6) Peptide. This diagram illustrates that the TFRGAP peptide activates PAR1, leading to downstream signaling. Any effect on PAR3 localization is likely indirect and remains hypothetical.

Figure 2: Experimental Workflow for Studying PAR3 Localization. This flowchart outlines the key steps to investigate the effect of the PAR3 (1-6) peptide on the subcellular distribution of PAR3.

Conclusion

The precise cellular localization of PAR3 is fundamental to its role as a master regulator of cell polarity. While the PAR3 (1-6) peptide, derived from its own N-terminus, was initially considered a potential agonist, current research points towards a more complex signaling mechanism involving the transactivation of PAR1. This guide provides the necessary background and experimental framework for researchers to further investigate the intricate dynamics of PAR3 localization and to clarify the true nature of the interplay between different members of the PAR family. Future studies employing the outlined methodologies are crucial to fill the existing gaps in our understanding and to explore the potential of targeting PAR signaling in various pathological conditions.

References

- 1. PAR-3 mediates the initial clustering and apical localization of junction and polarity proteins during C. elegans intestinal epithelial cell polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Par3/Par6/aPKC complex and epithelial cell polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PAR3–PAR6–atypical PKC polarity complex proteins in neuronal polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A mammalian PAR-3-PAR-6 complex implicated in Cdc42/Rac1 and aPKC signalling and cell polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of PAR3 in Vascular Permeability: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the multifaceted role of Protease-Activated Receptor 3 (PAR3) in modulating vascular permeability. Synthesizing key findings from cellular and molecular research, this document is intended for researchers, scientists, and drug development professionals engaged in the study of vascular biology and inflammatory diseases. We will explore the dual functionality of PAR3, acting both as an amplifier of barrier disruption and a mediator of barrier protection, contingent on its mode of activation.

Executive Summary

Protease-Activated Receptor 3 (PAR3), a G protein-coupled receptor, is a critical modulator of endothelial barrier function. Unlike other members of the PAR family, PAR3 is often considered a co-receptor, primarily influencing vascular permeability through its interaction with PAR1. Canonical activation by thrombin promotes a PAR1/PAR3 heterodimerization that enhances Gα13-mediated signaling, leading to increased endothelial permeability. Conversely, non-canonical activation by proteases like Activated Protein C (APC) or Factor Xa (FXa) initiates a distinct, barrier-protective signaling cascade involving the activation of the Tie2 receptor tyrosine kinase. This guide details these opposing pathways, presents quantitative data on PAR3's effects, outlines relevant experimental protocols, and provides visual diagrams of the core signaling mechanisms.

The Pro-Permeability Role of PAR3: Canonical Thrombin Signaling

In endothelial cells, PAR3's primary role in promoting vascular permeability is not as a direct signaling entity but as an allosteric modulator of PAR1.[1][2][3] Thrombin, a key protease in the coagulation cascade, activates PAR1, leading to endothelial contraction and increased permeability. The presence of PAR3 significantly potentiates this response.

Mechanism of Action: PAR1/PAR3 Heterodimerization

Upon thrombin activation, PAR1 and PAR3 form heterodimers.[1][3] This dimerization alters the G-protein coupling preference of PAR1, specifically enhancing its association with Gα13. The preferential activation of the Gα13-RhoA signaling axis downstream of the PAR1/PAR3 complex is a key driver of endothelial barrier dysfunction.

Quantitative Data: Effect of PAR3 on Endothelial Barrier Function

Experimental evidence robustly supports the role of PAR3 in augmenting PAR1-mediated permeability. Studies utilizing siRNA-mediated knockdown of PAR3 in Human Pulmonary Artery Endothelial Cells (HPAECs) have demonstrated a significant moderation of thrombin-induced barrier disruption, as measured by transendothelial electrical resistance (TER).

| Experimental Condition | Agonist | Measurement | Result | Reference |

| Control HPAECs | Thrombin | TER (EC50) | 5.5 nM | |

| PAR3 Knockdown HPAECs | Thrombin | TER (EC50) | 15.3 nM | |

| PAR1 Knockdown HPAECs | Thrombin | TER (EC50) | 80.9 nM |

Table 1: Effect of PAR3 Knockdown on Thrombin-Induced Changes in Transendothelial Electrical Resistance. The increase in the EC50 value upon PAR3 knockdown indicates a reduced potency of thrombin in causing barrier dysfunction, highlighting PAR3's role in sensitizing the endothelium to PAR1-mediated permeability increases.

Signaling Pathway: PAR1/PAR3-Gα13-RhoA Axis

References

- 1. Protease-activated receptor-3 (PAR3) regulates PAR1 signaling by receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Protease-activated receptor-3 (PAR3) regulates PAR1 signaling by receptor dimerization | Semantic Scholar [semanticscholar.org]

- 3. Protease-activated receptor-3 (PAR3) regulates PAR1 signaling by receptor dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of PAR3 in Cancer Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The partitioning defective 3 (PAR3) protein, a key regulator of cell polarity, has emerged as a critical, yet enigmatic, player in cancer progression. Its role in cancer cell migration is context-dependent, exhibiting both tumor-suppressive and pro-metastatic functions across different malignancies. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning PAR3's dichotomous role in cancer cell migration, details key experimental protocols for its study, and presents its intricate signaling networks through pathway diagrams. Understanding the nuanced functions of PAR3 is paramount for the development of novel therapeutic strategies targeting cancer metastasis.

The Dichotomous Role of PAR3 in Cancer Cell Migration

PAR3's function in cancer cell migration is not uniform; it can either inhibit or promote metastasis depending on the specific cancer type and the cellular context. This duality underscores the complexity of cellular signaling networks in cancer.

PAR3 as a Tumor Suppressor

In several cancers, including breast, lung, pancreatic, and bladder cancer, loss or downregulation of PAR3 is associated with increased metastasis and poor prognosis.[1][2][3] In these contexts, PAR3 functions to maintain epithelial integrity and suppress cell migration. Loss of PAR3 expression is a frequent event in human breast cancer and correlates with higher tumor grade.[4] Studies have shown that reduced PAR3 expression in breast cancer is linked to a significant reduction in patient survival probability.[1] Similarly, in lung adenocarcinoma, downregulated PAR3 is associated with higher rates of lymph node metastasis and recurrence. In pancreatic cancer, lower PAR3 levels are correlated with increased invasion and metastasis.

PAR3 as a Promoter of Metastasis